molecular formula C12H10Cl2N2O2 B2581959 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide CAS No. 338749-73-8

2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide

Cat. No.: B2581959
CAS No.: 338749-73-8
M. Wt: 285.12
InChI Key: UQMGWSHJWYKFGS-UHFFFAOYSA-N
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Description

2-Chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide is a chloroacetamide derivative featuring a 3-(4-chlorophenyl)-5-isoxazolylmethyl substituent. Its molecular structure combines a chloroacetamide core (Cl-CH2-C(O)-NH-) with a methyl-isoxazole group substituted at position 3 with a 4-chlorophenyl ring. For example, chloroacetyl chloride is commonly reacted with amine-containing intermediates under basic conditions to form similar acetamide derivatives .

Its structural uniqueness lies in the isoxazole heterocycle, which may influence electronic properties, solubility, and intermolecular interactions compared to simpler aryl-substituted chloroacetamides.

Properties

IUPAC Name

2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c13-6-12(17)15-7-10-5-11(16-18-10)8-1-3-9(14)4-2-8/h1-5H,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMGWSHJWYKFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324703
Record name 2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338749-73-8
Record name 2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Chlorination: The phenyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Acetamide Formation: The final step involves the reaction of the chlorinated isoxazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

    Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction under specific conditions to yield various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of hydroxylated isoxazole derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound displayed an inhibitory concentration (IC50) of 15 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

  • Data Table : Anti-inflammatory activity of this compound compared to standard drugs.
CompoundIC50 (µg/mL)
This compound20
Ibuprofen25
Aspirin30

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its efficacy as an insecticide has been documented, showing promising results in field trials.

  • Case Study : A field trial conducted on tomato plants indicated that a formulation containing this compound reduced pest populations by over 60% compared to untreated controls .
Pest SpeciesControl (%)
Aphids65
Whiteflies70
Spider Mites60

Mechanism of Action

The mechanism of action of 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets. The chlorinated phenyl group and isoxazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chloroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Notable Properties
This compound (Target) Not explicitly provided - Isoxazole ring, 4-chlorophenyl, chloroacetamide Likely chloroacetylation of isoxazole-methylamine Discontinued; potential steric effects from isoxazole
2-Chloro-N-(4-chlorophenyl)acetamide C₈H₇Cl₂NO 204.06 Simple aryl-substituted chloroacetamide Acetylation of 4-chlorophenylamine Crystalline; forms N–H⋯O hydrogen bonds in solid state
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.11 Triazole ring, naphthyloxy group 1,3-Dipolar cycloaddition High lipophilicity due to naphthalene; IR peaks at 1678 cm⁻¹ (C=O)
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide C₇H₇ClN₂O₂ (inferred) ~198.60 Hydroxypyridine substituent Not detailed Enhanced solubility via hydroxyl group
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone and isoxazole rings Not detailed Oxadiazolidinone may improve metabolic stability
2-Chloro-N,N-diphenylacetamide C₁₄H₁₂ClNO 245.71 N,N-diphenyl substitution Chloroacetylation of diphenylamine Chalcone-derived; potential bioactivity

Physicochemical and Structural Properties

The naphthalene group in compound 6m increases molecular weight (393.11 g/mol) and lipophilicity, likely affecting solubility and membrane permeability .

The oxadiazolidinone ring in ’s derivative adds polarity and hydrogen-bond acceptors, which may enhance stability in biological systems .

Commercial and Research Status

  • In contrast, simpler derivatives like 2-chloro-N-(4-chlorophenyl)acetamide are well-studied in crystallography, highlighting their utility as model systems for understanding substituent effects on solid-state packing .

Biological Activity

2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 273.69 g/mol
  • IUPAC Name : this compound

The compound features a chloro group, isoxazole ring, and an acetamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms of action:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, a study indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) by activating caspase pathways and increasing the expression of pro-apoptotic proteins .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the isoxazole moiety plays a crucial role in interacting with specific biological targets, including enzymes involved in inflammation and microbial resistance.

Data Summary Table

Biological ActivityTarget Organism/Cell LineMethodologyObserved EffectReference
AntimicrobialStaphylococcus aureusMIC assayInhibition at 32-64 µg/mL
Anti-inflammatoryMacrophagesCytokine assayDecreased TNF-α, IL-6 levels
AnticancerHeLa, MCF-7Apoptosis assayInduced apoptosis via caspase activation

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a promising therapeutic potential, particularly when used in combination with standard antibiotics .
  • Case Study on Anti-inflammatory Properties : In a controlled experiment involving animal models of arthritis, administration of the compound significantly reduced joint inflammation and pain scores compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves refluxing substituted oxadiazole or isoxazole precursors with chloroacetyl chloride in triethylamine, monitored via TLC for completion . For example, analogous acetamide derivatives are synthesized by reacting amino-oxadiazoles with chloroacetyl chloride under reflux for 4–6 hours, followed by recrystallization with pet-ether . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.
  • Data Consideration : Compare yields from different solvents (e.g., triethylamine vs. pyridine) and temperatures. For instance, POCl₃-mediated cyclization in dichloroethane at 80°C achieves higher purity for structurally related compounds .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify the acetamide backbone and isoxazole ring protons, FTIR to confirm C=O (1650–1700 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches, and HRMS for molecular ion validation . For example, NMR chemical shifts for the methylene group (CH₂Cl) typically appear at δ 4.2–4.5 ppm in analogous chloroacetamides .
  • Data Contradictions : Discrepancies in spectral data may arise from residual solvents or tautomeric forms. Cross-validate with elemental analysis (C, H, N, Cl) to resolve ambiguities .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ciprofloxacin and fluconazole as controls . For anticancer potential, perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
  • Data Interpretation : Correlate activity with substituent effects; e.g., 4-chlorophenyl groups enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can reaction byproducts or isomers be identified and minimized during synthesis?

  • Methodology : Employ HPLC-MS to detect impurities, such as unreacted 3-(4-chlorophenyl)-5-isoxazolemethanamine or over-chlorinated byproducts. Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Case Study : In analogous syntheses, incomplete acylations yield secondary amides, resolvable by increasing triethylamine equivalents to 1.2–1.5 mol .

Q. What computational tools can predict the compound’s binding affinity to biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like E. coli MurB (PDB: 1MBT) or human topoisomerase II (PDB: 1ZXM). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • Data Insights : Isoxazole and chloroacetamide moieties often exhibit hydrogen bonding with active-site residues (e.g., Arg-76 in MurB) .

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